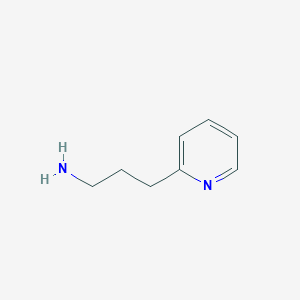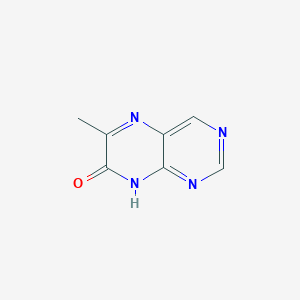
Trihexadecylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihexadecylphosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three hexadecyl groups. This compound is part of the broader class of tertiary phosphines, which are known for their applications in various chemical reactions and industrial processes. This compound is particularly noted for its stability and unique chemical properties, making it a valuable compound in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trihexadecylphosphane can be synthesized through several methods, including the reaction of phosphorus trichloride with hexadecylmagnesium bromide or hexadecyl lithium. The general reaction can be represented as follows: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{MgBr} \rightarrow \text{P}(\text{C}{16}\text{H}{33})3 + 3 \text{MgClBr} ] Alternatively, the reaction with hexadecyl lithium can be used: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{Li} \rightarrow \text{P}(\text{C}{16}\text{H}_{33})_3 + 3 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of phosphorus trichloride with hexadecyl chloride in the presence of a strong base such as sodium or potassium. This method is preferred due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Trihexadecylphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide. [ 2 \text{P}(\text{C}{33}){33})_3 ]
Substitution: It can participate in substitution reactions where the hexadecyl groups are replaced by other alkyl or aryl groups.
Reduction: It can be reduced to form lower oxidation state phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or aryl halides are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Reduction: Lower oxidation state phosphines.
Applications De Recherche Scientifique
Trihexadecylphosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its stability and unique electronic properties make it suitable for forming complexes with transition metals.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trihexadecylphosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups. It is known for its use in the Wittig reaction and as a ligand in transition metal complexes.
Triethylphosphine: Another tertiary phosphine with three ethyl groups. It is less bulky than trihexadecylphosphane and is used in different catalytic applications.
Tributylphosphine: A tertiary phosphine with three butyl groups. It is used in organic synthesis and as a ligand in metal complexes.
Uniqueness: this compound is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains increase the hydrophobicity and steric bulk of the molecule, influencing its reactivity and the stability of its metal complexes. This makes it particularly useful in applications where such properties are advantageous, such as in the formation of stable, hydrophobic metal complexes for catalysis.
Propriétés
IUPAC Name |
trihexadecylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H99P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLFKRHUIBDYJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H99P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501965 |
Source


|
| Record name | Trihexadecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19280-72-9 |
Source


|
| Record name | Trihexadecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














